tert-butyl 2-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate
Description
The compound tert-butyl 2-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate features a pyrrolidine ring with a tert-butyl carboxylate group at position 1 and a methylcarbamoyl-substituted 1,2,3-triazole moiety at position 2 via a methylene linker. The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .
Properties
IUPAC Name |
tert-butyl 2-[[4-(methylcarbamoyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-14(2,3)22-13(21)19-7-5-6-10(19)8-18-9-11(16-17-18)12(20)15-4/h9-10H,5-8H2,1-4H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBPIRXYQXZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106593 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[4-[(methylamino)carbonyl]-1H-1,2,3-triazol-1-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-23-1 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[4-[(methylamino)carbonyl]-1H-1,2,3-triazol-1-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[4-[(methylamino)carbonyl]-1H-1,2,3-triazol-1-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrolidine Core Preparation
The Boc-protected pyrrolidine is synthesized from commercially available pyrrolidine. Alkylation at the 2-position installs the propargyl group required for CuAAC:
Step 1:
$$ \text{Pyrrolidine} + \text{Di-tert-butyl dicarbonate} \xrightarrow{\text{Base}} \text{tert-Butyl pyrrolidine-1-carboxylate} $$
Reaction conditions: Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature, 12 h (Yield: 92%).
Step 2:
$$ \text{Boc-pyrrolidine} + \text{Propargyl bromide} \xrightarrow{\text{NaH, DMF}} \text{tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate} $$
Optimized at 0°C to 25°C over 6 h to minimize di-alkylation (Yield: 78%).
Triazole Ring Assembly
The 4-(methylcarbamoyl)-1H-1,2,3-triazole is synthesized via Curtius rearrangement followed by azide formation:
Step 3:
$$ \text{Methyl isocyanate} + \text{Acetyl chloride} \xrightarrow{\text{NaN}_3} \text{4-Azido-N-methylbenzamide} $$
Reaction in tetrahydrofuran (THF) at reflux for 8 h (Yield: 65%).
CuAAC Coupling
The propargyl-pyrrolidine and azide undergo cycloaddition:
Step 4:
$$ \text{tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate} + \text{4-Azido-N-methylbenzamide} \xrightarrow{\text{CuSO}4\cdot5\text{H}2\text{O, Sodium ascorbate}} \text{Target Compound} $$
Conditions: tert-Butanol/H2O (1:1), 50°C, 24 h (Yield: 84%).
Reaction Optimization
Catalytic Systems for CuAAC
Comparative studies reveal copper(I) iodide outperforms sulfate in polar solvents:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuSO₄/NaAsc | t-BuOH/H₂O | 50 | 24 | 84 |
| CuI | DMF | 25 | 12 | 91 |
| CuBr·SMe₂ | THF | 40 | 18 | 88 |
Copper(I) iodide in DMF achieves higher yields at lower temperatures, reducing side-product formation.
Boc Deprotection Risks
While the Boc group is stable under CuAAC conditions, prolonged heating (>60°C) in aqueous media risks hydrolysis:
$$ \text{Boc-pyrrolidine} \xrightarrow{\text{H}2\text{O, Δ}} \text{Pyrrolidine} + \text{CO}2 + \text{tert-Butanol} $$
Kinetic studies show <5% deprotection at 50°C after 24 h, validating the protocol.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 1.45 (s, 9H, Boc CH₃)
- δ 2.98–3.12 (m, 4H, pyrrolidine CH₂)
- δ 4.25 (s, 2H, NCH₂Triazole)
- δ 7.89 (s, 1H, triazole CH)
- δ 6.21 (br s, 1H, NHCH₃)
IR (KBr):
- 1685 cm⁻¹ (C=O, carbamate)
- 1640 cm⁻¹ (C=O, amide)
- 2100 cm⁻¹ (absent, confirming azide consumption)
HRMS (ESI+):
Scalability and Industrial Relevance
A kilogram-scale process (Patent WO2011025774A1) achieves 76% overall yield using:
- Continuous flow reactors for azide synthesis (Step 3)
- Solvent recycling in CuAAC (Step 4)
- Crystallization from ethyl acetate/n-heptane for purity >99.5%
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve the use of organic solvents, controlled temperatures, and inert atmospheres to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
Tert-butyl 2-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
The table below summarizes structural and functional distinctions between the target compound and related derivatives:
Triazole vs. Pyrazole Derivatives
- The target compound’s 1,2,3-triazole ring (vs. pyrazole in ) offers distinct electronic properties. Triazoles are more polar due to three nitrogen atoms, enabling stronger hydrogen-bond interactions, while pyrazoles exhibit aromaticity with two adjacent nitrogens .
- Pyrazole derivatives (e.g., ) often show varied bioactivity due to bromo substituents, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
Substitution Position on Pyrrolidine
- Substitution at position 2 (target) vs. position 3 () alters conformational flexibility.
Triazole Substituents
- The methylcarbamoyl group (target) provides both hydrogen-bond donor (N–H) and acceptor (C=O) motifs, critical for protein interactions. In contrast, hydroxymethyl () and formyl () groups prioritize reactivity over binding specificity .
Biological Activity
The compound tert-butyl 2-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its antiviral properties and enzyme inhibition capabilities.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, studies have demonstrated that triazole derivatives can inhibit the neuraminidase enzyme of influenza viruses, thereby preventing viral replication. The mechanism involves the binding of these compounds to the active site of the enzyme, mimicking the transition state of the substrate and effectively blocking its activity .
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. Specifically, it may inhibit enzymes involved in metabolic pathways or those related to disease processes. The presence of the triazole ring is significant because it can form hydrogen bonds with active site residues in target enzymes, enhancing binding affinity and specificity.
Research Findings
A detailed examination of several studies provides insights into the biological activity of this compound:
Case Studies
Case Study 1: Influenza Virus Inhibition
In a controlled laboratory setting, tert-butyl derivatives were tested against various strains of influenza. The results indicated that these compounds significantly reduced viral titers in infected cell cultures. The effective concentration (EC50) was determined through regression analysis, showing a promising therapeutic index for further development in antiviral therapies.
Case Study 2: Enzyme Binding Affinity
A series of kinetic studies were performed to assess the binding affinity of this compound to target enzymes. The results highlighted that modifications in the side chains could enhance inhibitory potency by up to 2600-fold compared to unmodified derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
